molecular formula C25H23N3O3S B11083628 N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11083628
M. Wt: 445.5 g/mol
InChI Key: ZNAPNTCRHPGKDQ-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity, and an ethoxyphenyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.

    Attachment of the Ethoxyphenyl Group: The final step involves the reaction of the intermediate with 4-ethoxyphenylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.

Scientific Research Applications

N-(4-ETHOXYPHENYL)-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
  • N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
  • N-(4-METHOXYPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE

Uniqueness

N-(4-ETHOXYPHENYL)-2-{[3-(2-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H23N3O3S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C25H23N3O3S/c1-3-31-19-14-12-18(13-15-19)26-23(29)16-32-25-27-21-10-6-5-9-20(21)24(30)28(25)22-11-7-4-8-17(22)2/h4-15H,3,16H2,1-2H3,(H,26,29)

InChI Key

ZNAPNTCRHPGKDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C

Origin of Product

United States

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